molecular formula C10H9NO2 B15071247 3-Oxo-2,3-dihydro-1H-indene-1-carboxamide

3-Oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B15071247
M. Wt: 175.18 g/mol
InChI Key: JDJACEXEPJFTQT-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydro-1H-indene-1-carboxamide is an organic compound with a unique structure that includes an indene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves the reaction of 1-indanone with appropriate reagents to introduce the carboxamide group. One common method is the reaction of 1-indanone with hydroxylamine to form the oxime, followed by the Beckmann rearrangement to yield the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2,3-dihydro-1H-indene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Oxo-2,3-dihydro-1H-indene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-1-indanecarboxylic acid
  • Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate
  • 2-Amino-2,3-dihydro-1H-indene-5-carboxamide

Uniqueness

3-Oxo-2,3-dihydro-1H-indene-1-carboxamide is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its indene core provides stability and reactivity, making it a valuable compound in various fields .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-oxo-1,2-dihydroindene-1-carboxamide

InChI

InChI=1S/C10H9NO2/c11-10(13)8-5-9(12)7-4-2-1-3-6(7)8/h1-4,8H,5H2,(H2,11,13)

InChI Key

JDJACEXEPJFTQT-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C(=O)N

Origin of Product

United States

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